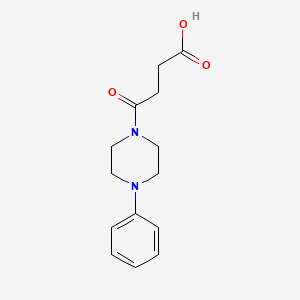

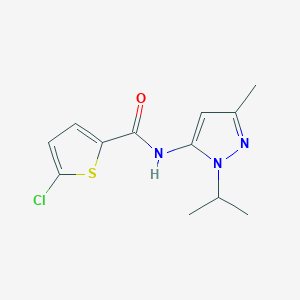

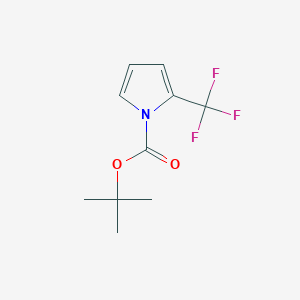

5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of novel pyrazole amide derivatives, which take TMV PC protein as the target, has been designed and synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .Chemical Reactions Analysis

The compound is part of a series of novel pyrazole amide derivatives, which have been synthesized for their potential activity against the tobacco mosaic virus (TMV) .Physical And Chemical Properties Analysis

One of the derivatives, 5-Chloro-N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide, is a white crystal with a melting point of 149–151 °C .Applications De Recherche Scientifique

Synthesis and Computational Applications

The synthesis of thiophene-based pyrazole amides, including derivatives of 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, has been a subject of significant research interest. A study by Kanwal et al. (2022) focused on synthesizing pyrazole-thiophene-based amide derivatives through different methodologies, including Suzuki–Miyaura cross-coupling. These compounds were analyzed for their nonlinear optical (NLO) properties, electronic structure, and chemical reactivity using Density Functional Theory (DFT) calculations. The study found that certain derivatives exhibit superior NLO responses, with computational NMR data showing significant agreement with experimental results, highlighting the potential applications in materials science and pharmaceutical chemistry (Kanwal et al., 2022).

Antimicrobial Applications

The antimicrobial potential of thiophene tethered pyrazoles, including structures similar to this compound, has also been explored. Prabhudeva et al. (2019) synthesized thiophene-pyrazole carboxamides and evaluated their antimicrobial efficacy. The compounds showed significant inhibitory activity against various bacteria and fungi, including S. aureus, E. coli, B. subtilis, A. niger, A. flavus, and C. albicans. This suggests their potential as lead compounds for the development of new antimicrobial agents (Prabhudeva et al., 2019).

Anti-Tumor Applications

Another area of interest is the anti-tumor activity of pyrazole-thiophene derivatives. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The study identified several compounds with promising IC50 values, indicating their potential as anti-tumor agents (Gomha et al., 2016).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it may affect. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Its molecular structure suggests it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .

Propriétés

IUPAC Name |

5-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-7(2)16-11(6-8(3)15-16)14-12(17)9-4-5-10(13)18-9/h4-7H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFWINWDPWULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)